4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid
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Overview
Description
4-(1,3-Dioxo-2-azaspiro[46]undecan-2-yl)benzoic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by the introduction of the benzoic acid moiety through various coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzonitrile
- 4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzamide
Uniqueness
4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid is unique due to its specific spirocyclic structure and the presence of the benzoic acid moiety. This combination of features allows for distinct chemical reactivity and biological activity compared to similar compounds. The presence of the benzoic acid group can enhance solubility and facilitate further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-(1,3-dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid |
InChI |
InChI=1S/C17H19NO4/c19-14-11-17(9-3-1-2-4-10-17)16(22)18(14)13-7-5-12(6-8-13)15(20)21/h5-8H,1-4,9-11H2,(H,20,21) |
InChI Key |
GHZVZHCJWBRQCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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